N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide
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Overview
Description
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is a complex organic compound with a molecular formula of C19H36N2O3S. This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide typically involves the reaction of octadecanoic acid with a suitable oxazolidinone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective synthesis.
Biology: Investigated for its potential as an antibacterial agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)hexadecanamide
- Linezolid
- Tedizolid
Uniqueness
N-(5-Oxo-2-sulfanyl-1,3-oxazolidin-2-YL)octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to other oxazolidinones. This structural feature enhances its lipophilicity and may influence its biological activity and pharmacokinetic profile .
Properties
CAS No. |
805323-86-8 |
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Molecular Formula |
C21H40N2O3S |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-(5-oxo-2-sulfanyl-1,3-oxazolidin-2-yl)octadecanamide |
InChI |
InChI=1S/C21H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)23-21(27)22-18-20(25)26-21/h22,27H,2-18H2,1H3,(H,23,24) |
InChI Key |
VJCRXQMWBHSXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1(NCC(=O)O1)S |
Origin of Product |
United States |
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